N-Benzyl-N,N-dipropylpropan-1-aminium bromide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for quaternary ammonium salts, designating it as N-benzyl-N,N-dipropyl-1-propanaminium bromide. This nomenclature reflects the presence of a positively charged nitrogen center bearing one benzyl group and three propyl substituents, balanced by a bromide anion. The compound exhibits considerable nomenclatural diversity across different chemical databases and commercial suppliers, reflecting various naming conventions employed in different contexts.
Alternative systematic names include benzenemethanaminium, N,N,N-tripropyl-, bromide, which emphasizes the benzyl group as a phenylmethyl substituent. Commercial nomenclature frequently employs the simplified designation "benzyl tripropyl ammonium bromide," which clearly identifies the key structural components while maintaining accessibility for practical applications. The compound is also referenced as benzyl(tripropyl)azanium bromide in certain chemical databases, utilizing the azanium terminology to denote the quaternary nitrogen center.
The Chemical Abstracts Service registry maintains comprehensive cross-referencing with various synonyms, including this compound and benzyltripropylammonium bromide. These naming variations reflect different approaches to describing the same molecular structure, with some emphasizing the propyl chain arrangement and others focusing on the overall quaternary ammonium framework. The MDL number MFCD11046589 provides additional identification in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C₁₆H₂₈BrN, representing a quaternary ammonium compound with specific elemental composition. This formula indicates the presence of sixteen carbon atoms, twenty-eight hydrogen atoms, one bromine atom, and one nitrogen atom, arranged in a characteristic quaternary ammonium salt structure. The molecular weight calculations consistently yield 314.31 grams per mole across multiple authoritative sources.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₈BrN | |
| Molecular Weight | 314.31 g/mol | |
| Exact Mass | 314.3042 g/mol | |
| Heavy Atom Count | 17 | |
| Rotatable Bond Count | 8 |
The elemental analysis reveals significant structural insights regarding the compound's composition. The carbon content comprises approximately 61.15% of the total molecular weight, predominantly distributed across the benzyl aromatic ring and three propyl aliphatic chains. The hydrogen content accounts for approximately 8.98% of the molecular weight, reflecting the extensive alkyl substitution pattern characteristic of this quaternary ammonium compound. The bromine atom contributes approximately 25.42% of the total molecular weight, representing the anionic component that balances the positive charge on the quaternary nitrogen center.
The nitrogen atom, constituting approximately 4.46% of the molecular weight, serves as the central structural element that defines the compound's quaternary ammonium character. This nitrogen center exhibits sp³ hybridization and maintains a permanent positive charge due to the four covalent bonds with carbon-containing substituents. The specific arrangement of substituents around the nitrogen center creates distinct steric and electronic properties that influence the compound's behavior in various chemical and physical processes.
Three-Dimensional Structural Characterization
The three-dimensional structural architecture of this compound exhibits characteristic tetrahedral geometry around the central quaternary nitrogen atom, consistent with sp³ hybridization patterns observed in quaternary ammonium compounds. The spatial arrangement of the four substituents creates a complex three-dimensional structure with significant implications for molecular interactions and physical properties. The benzyl group provides aromatic character and potential π-π interaction sites, while the three propyl chains contribute hydrophobic bulk and conformational flexibility.
Computational analysis indicates eight rotatable bonds within the molecular structure, primarily associated with the propyl chains and the benzyl methylene linkage. This rotational freedom enables considerable conformational flexibility, allowing the molecule to adopt various spatial configurations depending on environmental conditions and intermolecular interactions. The conformational landscape is particularly complex due to the multiple propyl chains, each capable of adopting different rotameric states that influence the overall molecular shape and surface area.
The crystallographic data available for related benzylammonium compounds provides insights into preferred conformations and packing arrangements. The benzyl group typically adopts extended conformations that minimize steric interactions with the propyl substituents, while the propyl chains exhibit gauche and anti conformations depending on local steric constraints. The bromide counterion positioning is influenced by electrostatic interactions with the positively charged quaternary nitrogen center and can participate in hydrogen bonding interactions with aromatic and aliphatic hydrogen atoms.
The molecular surface characteristics reflect the amphiphilic nature of the compound, with distinct hydrophobic regions associated with the alkyl chains and aromatic ring, contrasted with the ionic character of the quaternary ammonium-bromide ion pair. This structural duality contributes to the compound's surface-active properties and potential applications in interfacial chemistry. The topological polar surface area calculations indicate minimal polar surface area, consistent with the quaternary ammonium structure where the formal charge is distributed over the entire molecular framework.
Comparative Analysis with Related Quaternary Ammonium Compounds
Comparative structural analysis with related quaternary ammonium compounds reveals significant insights into structure-property relationships within this chemical class. This compound can be systematically compared with analogous compounds featuring different alkyl chain lengths, alternative aromatic substituents, and varied counterions to understand the specific contributions of structural elements to overall molecular behavior.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| This compound | C₁₆H₂₈BrN | 314.31 g/mol | 5350-75-4 | Three propyl chains |
| N-benzyl-N-pentylpentan-1-amine | C₁₇H₂₉N | 247.42 g/mol | 6539-59-9 | Two pentyl chains, tertiary amine |
| N-Benzyl-N,N-dimethylpropan-1-aminium bromide | C₁₂H₂₀BrN | 258.20 g/mol | 54884-45-6 | Two methyl, one propyl chain |
| N,N,N-Trimethyl-1-phenylmethanaminium bromide | C₁₀H₁₆BrN | 230.15 g/mol | 5350-41-4 | Three methyl chains |
The comparison with benzyltrimethylammonium bromide illustrates the dramatic impact of alkyl chain length on molecular weight and physical properties. The substitution of methyl groups with propyl chains increases the molecular weight by approximately 36.5%, corresponding to the addition of six methylene units. This structural modification significantly alters the compound's hydrophobic character and surface activity, as longer alkyl chains enhance amphiphilic behavior and reduce water solubility.
The structural relationship with N-benzyl-N-pentylpentan-1-amine demonstrates the distinction between tertiary and quaternary nitrogen centers. While both compounds feature benzyl and alkyl substituents, the quaternary ammonium structure of this compound confers permanent ionic character, contrasting with the pH-dependent protonation behavior of the tertiary amine analog. This fundamental difference influences solubility characteristics, interfacial behavior, and potential biological activities.
Analysis of counterion effects can be examined through comparison with the corresponding chloride salt, N-Benzyl-N,N-dipropylpropan-1-aminium chloride, which shares identical cationic structure but differs in anionic component. The bromide salt typically exhibits higher molecular weight and different crystallization behavior compared to the chloride analog, reflecting the larger ionic radius and different hydrogen bonding capabilities of the bromide ion. These counterion effects influence solubility patterns, melting points, and solid-state packing arrangements.
The structural analysis reveals that this compound occupies a unique position within the quaternary ammonium compound family, combining moderate alkyl chain length with aromatic character to create distinctive physicochemical properties. The three propyl substituents provide sufficient hydrophobic bulk to impart surface activity while maintaining reasonable water solubility, making this compound particularly suitable for applications requiring balanced amphiphilic character. The benzyl group contributes aromatic interactions and potential sites for π-π stacking in solid-state structures, distinguishing it from purely aliphatic quaternary ammonium compounds.
Properties
IUPAC Name |
benzyl(tripropyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N.BrH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPKGDDLQQVQSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516624 | |
| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-75-4 | |
| Record name | NSC62 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N,N-dipropylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
N-Benzyl-N,N-dipropylpropan-1-aminium bromide is used in various scientific research applications:
Chemistry: It serves as a phase transfer catalyst in organic synthesis.
Biology: It is used as a disinfectant and preservative in biological research.
Medicine: It is employed in antiseptic and disinfectant formulations due to its antimicrobial properties.
Industry: It is used in personal care products, such as soaps and shampoos, for its surfactant and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to disrupt microbial cell membranes. It interacts with the phospholipid bilayer, leading to membrane permeabilization and cell lysis. The molecular targets include the cell membrane components, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Benzalkonium Chloride (BAC12)
Benzalkonium chloride (BAC12, C₂₁H₃₈NCl) features a dodecyl (C₁₂) chain instead of dipropyl groups. The longer alkyl chain increases hydrophobicity, enhancing antimicrobial activity by disrupting microbial membranes. However, this reduces solubility in polar solvents compared to N-benzyl-N,N-dipropylpropan-1-aminium bromide, which is more suited for organic-phase reactions .
N,N,N-Trimethylbenzenepropanaminium Bromide (CAS 1202-52-4)
This compound (C₁₂H₂₀NBr) lacks the benzyl group and has three methyl groups. The absence of a benzyl substituent reduces steric hindrance, while the shorter methyl chains lower lipophilicity. It is primarily used as a surfactant or stabilizer rather than a PTC .
N-Benzyl-N,N-dimethylpropan-1-aminium Bromide
Replacing dipropyl with dimethyl groups (C₁₃H₂₁NBr) decreases molecular weight (~283.2 g/mol) and lipophilicity. This structural change reduces its efficacy as a PTC but improves solubility in aqueous-organic biphasic systems, making it suitable for bromination reactions where bromide ions act as nucleophiles .
Functional Group Modifications
3-Carboxy-N-(4-(di-tert-butylfluorosilyl)benzyl)-N,N-dimethylpropan-1-aminium Bromide
This derivative () introduces a carboxylic acid and a fluorosilyl group, enabling applications in silicon-based polymer synthesis. The polar functional groups alter solubility and reactivity, diverging from the parent compound’s PTC role .
N-Benzyl-N,N-dimethylanilinium Peroxodisulfate
Used in regioselective brominations (), this compound’s peroxodisulfate counterion acts as an oxidizing agent. Unlike the bromide salt, it participates directly in redox reactions, highlighting how counterion choice dictates chemical behavior .
Phase-Transfer Catalysis
This compound’s dipropyl chains enhance organic-phase solubility, outperforming shorter-chain analogs (e.g., dimethyl variants) in reactions requiring anion transfer from aqueous to organic phases. In contrast, BAC12’s long alkyl chain prioritizes antimicrobial over catalytic applications .
Bromination Reactions
Quaternary ammonium bromides, including N-benzyl derivatives, serve as bromide sources or PTCs in aromatic brominations (). The dipropyl variant’s stability in organic solvents may improve reaction yields compared to hydrophilic trimethyl analogs .
Biological Activity
N-Benzyl-N,N-dipropylpropan-1-aminium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and applications in drug delivery, supported by research findings and data tables.
- Chemical Formula : CHBrN
- Molecular Weight : 304.35 g/mol
- CAS Number : 102-99-6
Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits variable effects on different cell lines.
Table 2: Cytotoxicity Results
The mechanism by which this compound exerts its biological effects is primarily through membrane disruption and interference with cellular signaling pathways. Studies suggest that it may also induce apoptosis in cancer cells by activating caspase pathways.
Case Study 1: Antimicrobial Application
A study conducted on the efficacy of this compound as a disinfectant demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in various formulations, showing a reduction in bacterial load by over 99% within 30 minutes of exposure.
Case Study 2: Drug Delivery System
In another investigation, this compound was utilized as a carrier for drug delivery in cancer therapy. The results indicated enhanced permeability and retention (EPR) effect in tumor tissues, significantly improving the bioavailability of co-administered chemotherapeutics.
Preparation Methods
Quaternization Reaction
The most common and direct method for synthesizing N-Benzyl-N,N-dipropylpropan-1-aminium bromide is the quaternization of N-benzyl-N,N-dipropylamine with an alkyl halide, typically 1-bromopropane or benzyl bromide.
- Reactants: N-benzyl-N,N-dipropylamine and 1-bromopropane (or benzyl bromide)
- Solvents: Ethanol, methanol, or chloroform
- Conditions: Heating or reflux, typically several hours
- Product: this compound (quaternary ammonium salt)
- Mix equimolar amounts of tripropylamine and benzyl bromide.
- Heat the mixture in chloroform solvent under reflux for approximately 6 hours.
- After completion, remove the solvent by rotary evaporation.
- The product precipitates as a white solid, which can be purified by recrystallization if necessary.
This method yields a high-purity product suitable for industrial and research applications.
Industrial Scale Synthesis
On an industrial scale, the preparation involves:
- Reacting benzyl chloride with dipropylamine.
- Using a suitable solvent and a base to neutralize hydrochloric acid formed during the reaction.
- The reaction is controlled to optimize yield and purity, often followed by isolation and purification steps such as crystallization.
This approach leverages the availability of benzyl chloride and dipropylamine as starting materials and is scalable for mass production.
Reaction Conditions and Parameters
| Parameter | Typical Values/Conditions | Notes |
|---|---|---|
| Molar ratio | 1:1 (amine:alkyl halide) | Stoichiometric balance for complete quaternization |
| Solvent | Ethanol, Methanol, Chloroform | Choice depends on solubility and reaction kinetics |
| Temperature | Reflux (60–80 °C) | Ensures sufficient energy for reaction progress |
| Reaction time | 4–6 hours | Monitored by TLC or other analytical methods |
| Purification | Rotary evaporation, recrystallization | Removes solvent and impurities |
| Yield | Typically >90% | High efficiency under optimized conditions |
Mechanistic Insights
The quaternization proceeds via nucleophilic substitution where the lone pair on the nitrogen of the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming the quaternary ammonium salt.
- The reaction is generally irreversible under the conditions used.
- The bromide ion remains as the counterion in the final salt.
- The reaction is facilitated by polar solvents that stabilize charged intermediates.
Summary Table of Preparation Methods
| Method | Reactants | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quaternization with 1-bromopropane | N-benzyl-N,N-dipropylamine + 1-bromopropane | Ethanol/Methanol | Reflux, 4-6 h | >90 | Common lab and industrial method |
| Quaternization with benzyl bromide | Tripropylamine + benzyl bromide | Chloroform | Reflux, 6 h | High | Produces white crystalline product |
| Industrial synthesis | Benzyl chloride + dipropylamine | Suitable solvent + base | Controlled temp. | High | Scalable for mass production |
Research Findings and Applications
- The synthesized compound is used as a phase transfer catalyst in organic synthesis.
- Its antimicrobial properties are exploited in disinfectants and personal care products.
- The preparation methods have been optimized for maximum yield and purity, with solvent choice and reaction time being critical factors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-Benzyl-N,N-dipropylpropan-1-aminium bromide with high yield and purity?
- Methodological Answer : The compound can be synthesized via quaternization of N-Benzyl-N,N-dipropylpropan-1-amine with bromopropane. Key parameters include:
- Solvent : Dichloromethane (DCM) or ethanol/water mixtures to enhance solubility and reaction efficiency.
- Temperature : 25–40°C to balance reaction rate and side-product formation.
- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate the amine and drive the reaction .
- Workup : Precipitation in diethyl ether followed by recrystallization from acetonitrile to improve purity. Typical yields range from 65–80% under optimized conditions .
Q. How can the structure of This compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra for characteristic signals:
- Benzyl protons (δ 7.2–7.5 ppm, multiplet).
- Propyl chain protons (δ 0.8–1.6 ppm, overlapping triplets and sextets).
- Quaternary ammonium peak absence in NMR confirms successful quaternization.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include orthorhombic space groups (e.g., P222) and Flack parameter analysis to confirm absolute configuration if chiral centers are present .
Q. What role does This compound play as a phase-transfer catalyst (PTC) in biphasic reactions?
- Methodological Answer :
- Mechanism : The compound facilitates anion transfer (e.g., bromide) between aqueous and organic phases due to its amphiphilic structure (hydrophobic propyl chains and hydrophilic quaternary ammonium).
- Optimization : Vary alkyl chain length (propyl vs. butyl) and counterion (Br⁻ vs. Cl⁻) to tune solubility and catalytic efficiency. Monitor reaction rates via GC or HPLC to identify optimal conditions .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved for This compound derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use - COSY and - HSQC to assign overlapping signals.
- Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange (e.g., propyl chain rotation) causing signal broadening.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .
Q. What strategies are recommended for resolving enantiomeric excess (ee) in chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) and polar mobile phases (e.g., hexane/isopropanol).
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations.
- X-ray Refinement : Apply Flack parameter analysis during SHELXL refinement to distinguish enantiomers in racemic crystals .
Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) impact the compound’s biological activity or catalytic performance?
- Methodological Answer :
- Structure-Activity Relationships (SAR) :
- Alkyl Chains : Longer chains (e.g., butyl vs. propyl) enhance lipid membrane interaction in antimicrobial studies.
- Counterion Effects : Bromide vs. chloride alters solubility and ion-pairing efficiency in PTC applications.
- Kinetic Studies : Use stopped-flow spectroscopy to measure anion-transfer rates in model reactions (e.g., Williamson ether synthesis) .
Q. What experimental and computational approaches are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 2–12. Monitor degradation via LC-MS and quantify half-life using first-order kinetics.
- Molecular Dynamics (MD) Simulations : Model hydration shells and counterion interactions to predict hydrolysis pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies between crystallographic data and spectroscopic results (e.g., unexpected bond lengths in X-ray vs. DFT-optimized structures)?
- Methodological Answer :
- Thermal Motion Analysis : Check anisotropic displacement parameters in crystallographic data to identify dynamic disorder.
- DFT Validation : Compare experimental bond lengths with gas-phase vs. solid-state optimized geometries.
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinning ratios and improve model accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
